N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group. Attached to the oxadiazole ring via a carboxamide linkage is a 5-methyl-1,2-oxazole moiety. The methyl group on the oxazole ring contributes to steric bulk, which may affect binding interactions in biological systems.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-8-6-11(19-24-8)13(20)16-15-18-17-14(23-15)10-5-4-9(21-2)7-12(10)22-3/h4-7H,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAGBJNCOWXBOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Isoxazole Ring: The isoxazole ring can be formed through cyclization reactions involving α,β-unsaturated carbonyl compounds and hydroxylamine derivatives.
Coupling Reactions: The final step involves coupling the oxadiazole and isoxazole intermediates with the dimethoxyphenyl group using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium catalysts).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous molecules, emphasizing substituent variations, molecular weights, and inferred physicochemical properties:
Key Structural and Functional Comparisons:
Substituent Effects: The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, contrasting with the 4-methoxyphenyl group in ’s compound, which has a single methoxy substitution. This difference may alter π-π interactions in protein binding pockets.
Heterocyclic Diversity :
- Replacement of oxazole with thiazole () introduces a sulfur atom, which could influence redox properties or metal coordination.
- The 1,4-dioxin ring in adds conformational rigidity, whereas the benzodioxole in increases aromatic surface area for hydrophobic interactions.
Bioavailability Considerations: The methyloxazole in the target compound may reduce metabolic degradation compared to the nitro-thiophene in , which is prone to reduction.
Research Findings and Implications:
- Solubility : The target compound’s dimethoxy groups likely improve water solubility relative to the nitro-substituted analog in but may reduce it compared to the acetylated ethylamine derivative in .
- Binding Affinity : The methyl group on the oxazole could sterically hinder interactions compared to the smaller hydrogen atom in ’s chlorophenyl derivative.
- Synthetic Accessibility : The target compound’s synthesis (similar to ’s method) involves coupling a chloromethyl-oxadiazole precursor with a carboxylic acid under basic conditions, a strategy shared with and .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole and an oxazole ring, which are known for their biological activity. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and potential bioactivity.
Molecular Formula: CHNO
Molecular Weight: 302.29 g/mol
2. Biological Activity Overview
This compound exhibits a range of biological activities:
- Anticancer Activity: Studies indicate that compounds containing the oxadiazole moiety can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown cytotoxicity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines with IC values in the micromolar range .
- Antimicrobial Activity: The compound has been reported to possess antimicrobial properties against several pathogens. Research highlights its effectiveness against both bacterial and fungal strains .
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Cell Cycle Arrest: Flow cytometry assays have demonstrated that certain analogs can induce cell cycle arrest at the G0-G1 phase in cancer cells .
- Induction of Apoptosis: The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 µM | |
| CEM-13 | < 1 µM | ||
| Antimicrobial | E. coli, S. aureus | MIC = 8–16 µM |
Case Study: Anticancer Efficacy
In a study published in MDPI, derivatives of oxadiazole were tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity comparable to established chemotherapeutics like doxorubicin .
5. Conclusion
This compound represents a promising candidate for further drug development due to its potent biological activities against cancer and microbial pathogens. Ongoing research is necessary to elucidate its full therapeutic potential and optimize its efficacy through structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Step 1 : Start with precursor coupling reactions, such as amide bond formation between oxazole-3-carboxylic acid derivatives and oxadiazole-containing amines. Use polar aprotic solvents (e.g., DMF, DMSO) with bases like K₂CO₃ to facilitate nucleophilic substitution ().
- Step 2 : Optimize temperature (typically 80–120°C) and reaction time (6–24 hours) using design-of-experiments (DoE) approaches to maximize yield ( ).
- Step 3 : Employ ultrasound-assisted synthesis to enhance reaction rates and yields by up to 30% compared to conventional methods ().
- Validation : Monitor progress via TLC or HPLC and confirm purity (>95%) using column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and oxadiazole/oxazole moieties. Compare shifts with structurally analogous compounds (e.g., ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- HPLC-PDA : Ensure purity and monitor degradation under stress conditions (acid/base/thermal) .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors with known interactions with oxadiazole/oxazole scaffolds (e.g., kinase inhibitors, antimicrobial targets) ().
- Assay Types :
- In vitro enzyme inhibition assays (IC₅₀ determination).
- Cytotoxicity screening in cancer cell lines (e.g., MTT assay).
- Controls : Include structurally similar compounds (e.g., ) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. What computational strategies can predict the binding mechanisms of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets in kinases). Validate with MD simulations (20–100 ns) to assess stability ().
- QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP, polar surface area) with activity data from analogs ().
- Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
Q. How can contradictory data in reaction yields or biological activity be resolved?
- Methodological Answer :
- Root-Cause Analysis :
- Synthesis: Replicate reactions under strictly controlled conditions (solvent purity, inert atmosphere) to isolate variables ( ).
- Bioassays: Standardize cell culture conditions (passage number, media composition) and use internal reference compounds ().
- Statistical Tools : Apply ANOVA or Bayesian inference to identify significant outliers or confounding factors .
Q. What advanced techniques elucidate the compound’s metabolic stability and toxicity profile?
- Methodological Answer :
- In vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Compare with fluorinated analogs ().
- Toxicity Prediction :
- In silico: ADMET predictors (e.g., ProTox-II) for hepatotoxicity and cardiotoxicity.
- In vivo: Zebrafish embryo models for acute toxicity (LC₅₀) and teratogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
